trans-2-Bromo-1-indanol
Overview
Description
trans-2-Bromo-1-indanol: is an organic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . It is a brominated derivative of indanol, featuring a bromine atom at the second position and a hydroxyl group at the first position of the indane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-1-indanol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. One common method is the reaction of 2,3-dihydro-1H-inden-1-ol with bromine in the presence of a solvent such as dichloromethane at low temperatures . The reaction proceeds via electrophilic addition, resulting in the formation of the brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Bromo-1-indanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-ol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of 2-bromoindanone or 2-bromoindan-1-carboxylic acid.
Reduction: Formation of 2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-2-Bromo-1-indanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of fine chemicals and specialty materials. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of trans-2-Bromo-1-indanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-Bromoindene: Similar structure but lacks the hydroxyl group.
2,3-Dihydro-1H-inden-1-ol: Similar structure but lacks the bromine atom.
1-Indanol: Similar structure but lacks the bromine atom and has a different position for the hydroxyl group.
Uniqueness: trans-2-Bromo-1-indanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in organic synthesis and a candidate for drug development .
Properties
IUPAC Name |
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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